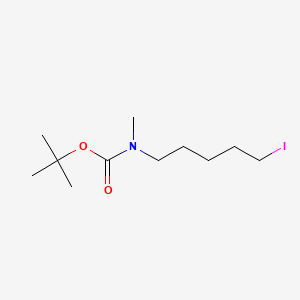
tert-Butyl (5-iodopentyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-iodopentyl)(methyl)carbamate: is a chemical compound with the molecular formula C11H22INO2 and a molecular weight of 327.2 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an iodine atom, which imparts unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-iodopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5-iodopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of iodinated alcohols or ketones.
Reduction: Formation of non-iodinated carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (5-iodopentyl)(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study the effects of iodinated compounds on biological systems and to develop iodinated radiotracers for imaging studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-iodopentyl)(methyl)carbamate involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific targets. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-aminopentyl)(methyl)carbamate
- tert-Butyl (5-bromopentyl)(methyl)carbamate
- tert-Butyl (5-chloropentyl)(methyl)carbamate
Uniqueness: tert-Butyl (5-iodopentyl)(methyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H22INO2 |
|---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
tert-butyl N-(5-iodopentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 |
InChI-Schlüssel |
JYVVCVJXNPSORT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


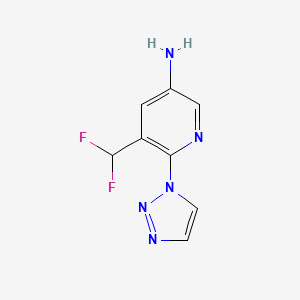
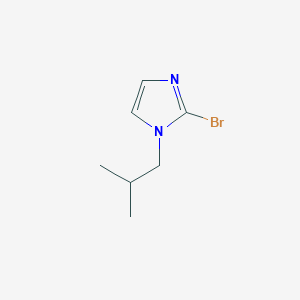
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
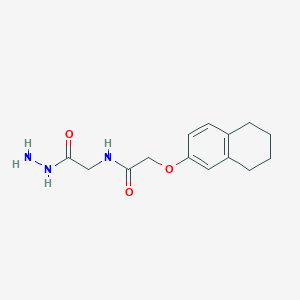
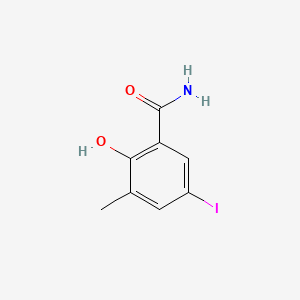

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
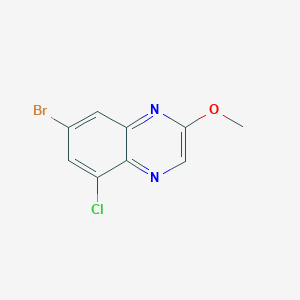


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

